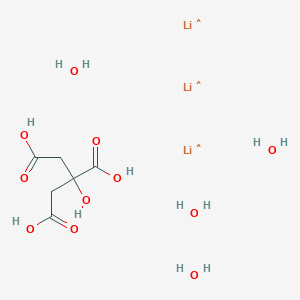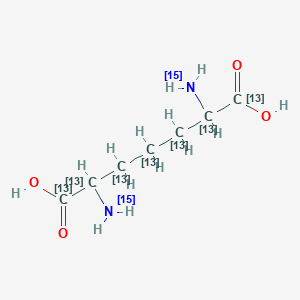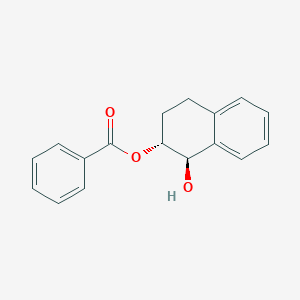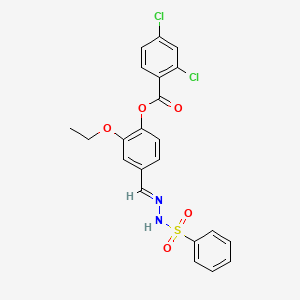
8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone is a chemical compound with the empirical formula C19H14N4O and a molecular weight of 314.34 g/mol . It is known for its use as a reagent in various chemical analyses and reactions.
Preparation Methods
8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction conditions typically involve heating the reactants in an appropriate solvent under controlled temperature and pressure to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the sensitive determination of calcium.
Biology: It can be used in biochemical assays and studies involving metal ion detection.
Industry: Utilized in the synthesis of various chemical compounds and materials.
Mechanism of Action
The mechanism by which 8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone exerts its effects involves its ability to form complexes with metal ions. This interaction can lead to changes in the chemical and physical properties of the compound, making it useful in various analytical and synthetic applications .
Comparison with Similar Compounds
Similar compounds to 8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone include:
- 2-Formyl-8-hydroxyquinoline
- 2-Formyl-8-quinolinol
- 8-Hydroxyquinoline-2-aldehyde
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific reactivity and applications in sensitive calcium determination and other analytical uses .
Properties
CAS No. |
24430-56-6 |
|---|---|
Molecular Formula |
C19H14N4O |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H14N4O/c24-17-8-2-5-14-9-10-15(22-19(14)17)12-21-23-16-7-1-4-13-6-3-11-20-18(13)16/h1-12,23-24H/b21-12+ |
InChI Key |
MVRYUWHNRSHURE-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=NC4=C(C=CC=C4O)C=C3)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=NC4=C(C=CC=C4O)C=C3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)

![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)







![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)

